molecular formula C12H20N4O B1481997 (1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098076-13-0

(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1481997
M. Wt: 236.31 g/mol
InChI Key: JKENFRWTVJJVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, also known as CPMT, is a synthetic molecule that has been studied for its potential use in a variety of scientific and medical applications. CPMT is a member of the triazole family, which is a group of heterocyclic compounds that contain five-membered rings with two nitrogen atoms. CPMT is known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, CPMT has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s and Alzheimer’s diseases.

Scientific Research Applications

1,2,3-triazoles are nitrogen-containing heterocyclic compounds that have found broad applications in various scientific fields . Here are some general applications:

  • Drug Discovery : 1,2,3-triazoles are used in the discovery of new drugs due to their high chemical stability and strong dipole moment . They are part of essential building blocks like amino acids, nucleotides, etc .

  • Organic Synthesis : These compounds are used in organic synthesis due to their high chemical stability .

  • Polymer Chemistry : 1,2,3-triazoles are used in polymer chemistry for the development of new materials .

  • Supramolecular Chemistry : They are used in supramolecular chemistry for the creation of complex structures .

  • Bioconjugation : 1,2,3-triazoles are used in bioconjugation, a chemical strategy that creates covalent bonds between two molecules .

  • Chemical Biology : They are used in chemical biology for the study of biological systems .

properties

IUPAC Name

[1-[[1-(cyclopropylmethyl)pyrrolidin-3-yl]methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-12-8-16(14-13-12)7-11-3-4-15(6-11)5-10-1-2-10/h8,10-11,17H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKENFRWTVJJVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(C2)CN3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
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(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

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